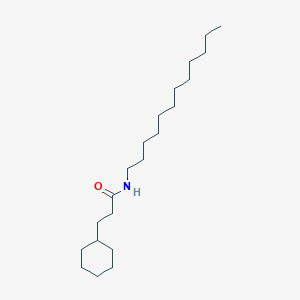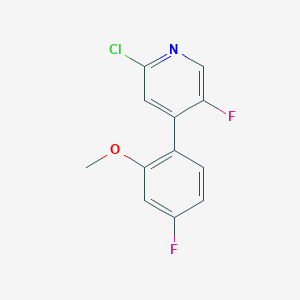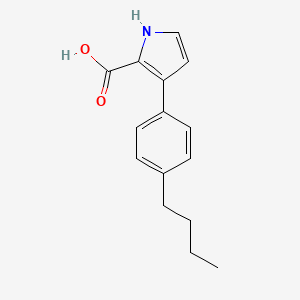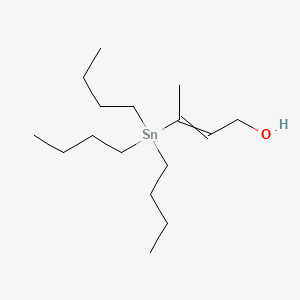
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s unique structure, which includes a cyclopropylmethoxy group and a nitro group, makes it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine typically involves multiple steps:
Methoxylation: The addition of the cyclopropylmethoxy group.
Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid under controlled temperatures.
Methoxylation: Using cyclopropylmethanol and a suitable base.
Amination: Using ammonia or an amine source under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles like halides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aromatic amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-2-nitrophenyl)methanamine: Lacks the cyclopropyl group.
(5-(Cyclopropylmethoxy)-2-aminophenyl)methanamine: Lacks the nitro group.
Uniqueness
The presence of both the cyclopropylmethoxy and nitro groups in (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[5-(cyclopropylmethoxy)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-9-5-10(16-7-8-1-2-8)3-4-11(9)13(14)15/h3-5,8H,1-2,6-7,12H2 |
InChI Key |
GHQJZCOAZPDYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



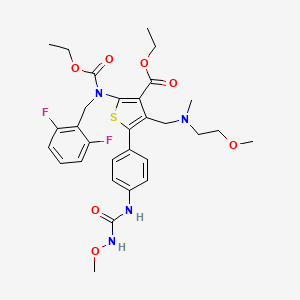
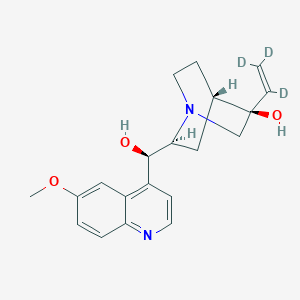
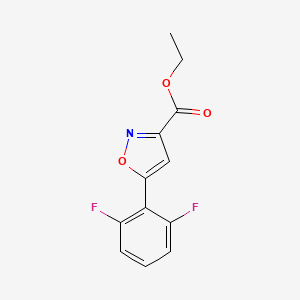
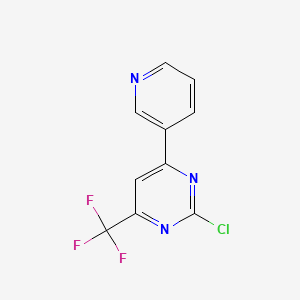

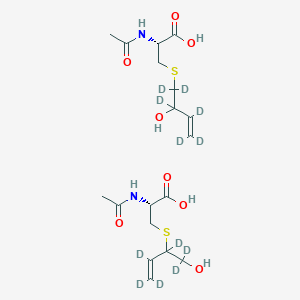
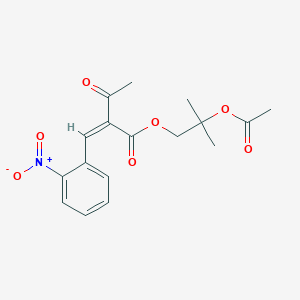
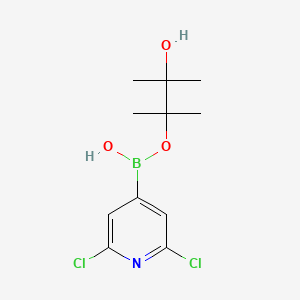
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
